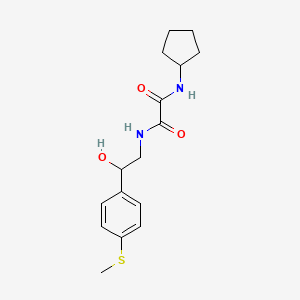![molecular formula C15H15N3O B2553878 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile CAS No. 1488639-14-0](/img/structure/B2553878.png)
2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is a quinoline derivative that is of interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The presence of a pyrrolidine ring, which is a secondary amine, could imply potential for enhanced reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of pyrrolo[3,2-c]quinolines with methoxy groups and an amido group has been described, which involves the formation of a crescent-shaped planar fused cyclic moiety . Similarly, pyrrolidine-appended phenoxy-substituted quinoline derivatives were synthesized from 2-chloro-3-formyl quinoline, which was first converted into various substituted phenoxy-substituted quinolines and then further modified . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a pyridine derivative was determined by X-ray diffraction, and its spectral properties were investigated using UV-vis absorption and fluorescence spectroscopy . These techniques could be applied to determine the molecular structure of this compound and to study its structural features.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, quinoline-2,4-diones reacted with malononitrile to yield spiro compounds , and heteroarylation of quinolin-2-ylacetonitriles by chloroquinoxalines has been demonstrated . These reactions highlight the reactivity of the quinoline nucleus and its potential to form diverse chemical structures, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. For example, the absorption spectra of a pyridine derivative were recorded in different solvents, temperatures, and pH values, and a protonation constant was calculated . These properties are important for understanding the behavior of the compound in various environments and could be investigated for this compound to determine its solubility, stability, and reactivity.
科学的研究の応用
Novel Compound Synthesis
One research area focuses on the synthesis of novel compounds, such as the creation of 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile, through intramolecular cyclization. This process demonstrates the potential of using "2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile" derivatives in synthesizing complex molecular structures with specific functional properties (Verboom et al., 2010).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives, such as the study on novel 4-Pyrrolidin-3-cyanopyridine derivatives, showcases their effectiveness against various bacteria. These derivatives, synthesized from related compounds, exhibit minimal inhibitory concentration values, highlighting their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
Quinoline derivatives, including structures similar to "this compound," are explored for their application as corrosion inhibitors. These compounds effectively form stable complexes with metallic surfaces, thereby mitigating corrosion. This application is vital in extending the lifespan of metals in various industrial settings (Verma et al., 2020).
Fluorescence Sensing and DNA Detection
Aminated benzimidazo[1,2-a]quinolines, related to the core structure of interest, have been synthesized for potential use as fluorescent probes for DNA detection. Their unique spectroscopic properties, including fluorescence emission intensity, offer insights into their application in bio-sensing and molecular recognition technologies (Perin et al., 2011).
Electrochemical Studies
Studies on the electrochemical oxidation and reduction of related compounds, like PQQ (pyrrolo-quinoline quinone), using conducting polypyrrole-coated electrodes, illustrate the potential of quinoline derivatives in electrochemical applications. This research is pivotal in developing sensors and devices for various analytical purposes (Shinohara et al., 1991).
将来の方向性
The future directions for research on “2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile” could include further exploration of its synthesis, chemical reactions, and potential biological activities. The pyrrolidine and quinoline rings present in this compound make it a potentially interesting scaffold for the development of new drugs .
作用機序
Target of Action
aeruginosa . Pyrrolidine derivatives have also been associated with a variety of biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding or other intermolecular interactions .
Biochemical Pathways
Related compounds such as quinolinyl-pyrazoles have been associated with antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways .
Pharmacokinetics
Pyrrolidine derivatives have been noted for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Related compounds have been associated with antimicrobial activity, suggesting that they may inhibit the growth and replication of certain bacteria .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many compounds .
特性
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-10-13-5-3-7-17-13/h1-2,4,6,8,13,17H,3,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEJKDUQTLCVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
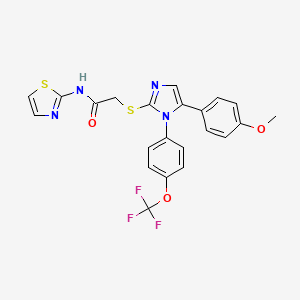
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
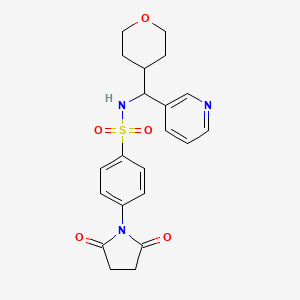
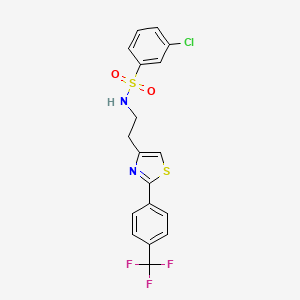

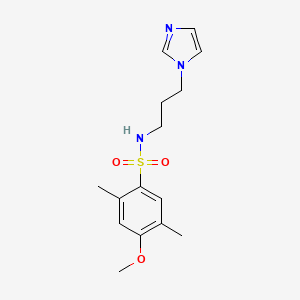
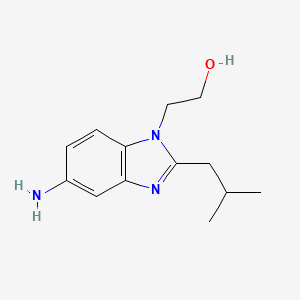
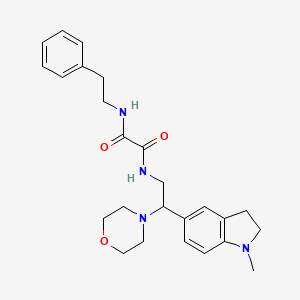
![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)
![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)
